N-(1,3-Benzothiazol-2-YL)-2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}acetamide
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Overview
Description
N-(1,3-Benzothiazol-2-YL)-2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}acetamide is a complex organic compound that features a benzothiazole ring, an imidazo[2,1-C][1,2,4]triazole moiety, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-Benzothiazol-2-YL)-2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzothiazole Ring: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Synthesis of the Imidazo[2,1-C][1,2,4]triazole Moiety: This involves the reaction of an appropriate hydrazine derivative with an α,β-unsaturated carbonyl compound, followed by cyclization.
Coupling of the Two Moieties: The benzothiazole and imidazo[2,1-C][1,2,4]triazole units are coupled using a suitable linker, such as a sulfanyl group, under basic or neutral conditions.
Introduction of the Acetamide Group: This step involves the acylation of the intermediate compound with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazo[2,1-C][1,2,4]triazole moiety, potentially reducing double bonds or nitro groups if present.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced imidazo[2,1-C][1,2,4]triazole derivatives.
Substitution: Halogenated or nitrated benzothiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, N-(1,3-Benzothiazol-2-YL)-2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}acetamide may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent. Its structure suggests it may interact with various biological targets, making it a candidate for drug development.
Industry
In industry, this compound might be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-(1,3-Benzothiazol-2-YL)-2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}acetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The benzothiazole and imidazo[2,1-C][1,2,4]triazole moieties could bind to specific sites on proteins, altering their function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-Benzothiazol-2-YL)-2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}acetamide
- N-(1,3-Benzothiazol-2-YL)-2-{[7-(4-chlorophenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}acetamide
Uniqueness
The uniqueness of N-(1,3-Benzothiazol-2-YL)-2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}acetamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties. The ethoxyphenyl group, in particular, could influence its solubility, reactivity, and interaction with biological targets, distinguishing it from similar compounds with different substituents.
Properties
Molecular Formula |
C21H20N6O2S2 |
---|---|
Molecular Weight |
452.6 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[[7-(4-ethoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C21H20N6O2S2/c1-2-29-15-9-7-14(8-10-15)26-11-12-27-20(26)24-25-21(27)30-13-18(28)23-19-22-16-5-3-4-6-17(16)31-19/h3-10H,2,11-13H2,1H3,(H,22,23,28) |
InChI Key |
GPBLRQOKTZIJKY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
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